

In-Depth Technical Guide: Molecular Weight of 2,4-Difluoro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-6-nitroaniline

Cat. No.: B1293778

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular weight of **2,4-Difluoro-6-nitroaniline**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of the substance. The molecular weight of **2,4-Difluoro-6-nitroaniline** is derived from its molecular formula, which has been determined to be C₆H₄F₂N₂O₂.^{[1][2][3]} The elemental composition and the corresponding atomic weights are presented in Table 1, along with the calculated molecular weight.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	6	12.011	72.066
Hydrogen	H	4	1.008	4.032
Fluorine	F	2	18.998	37.996
Nitrogen	N	2	14.007	28.014
Oxygen	O	2	15.999	31.998
Total		174.106		

The calculated molecular weight is approximately 174.11 g/mol, which is consistent with the reported values.[1][3]

Experimental Determination of Molecular Weight

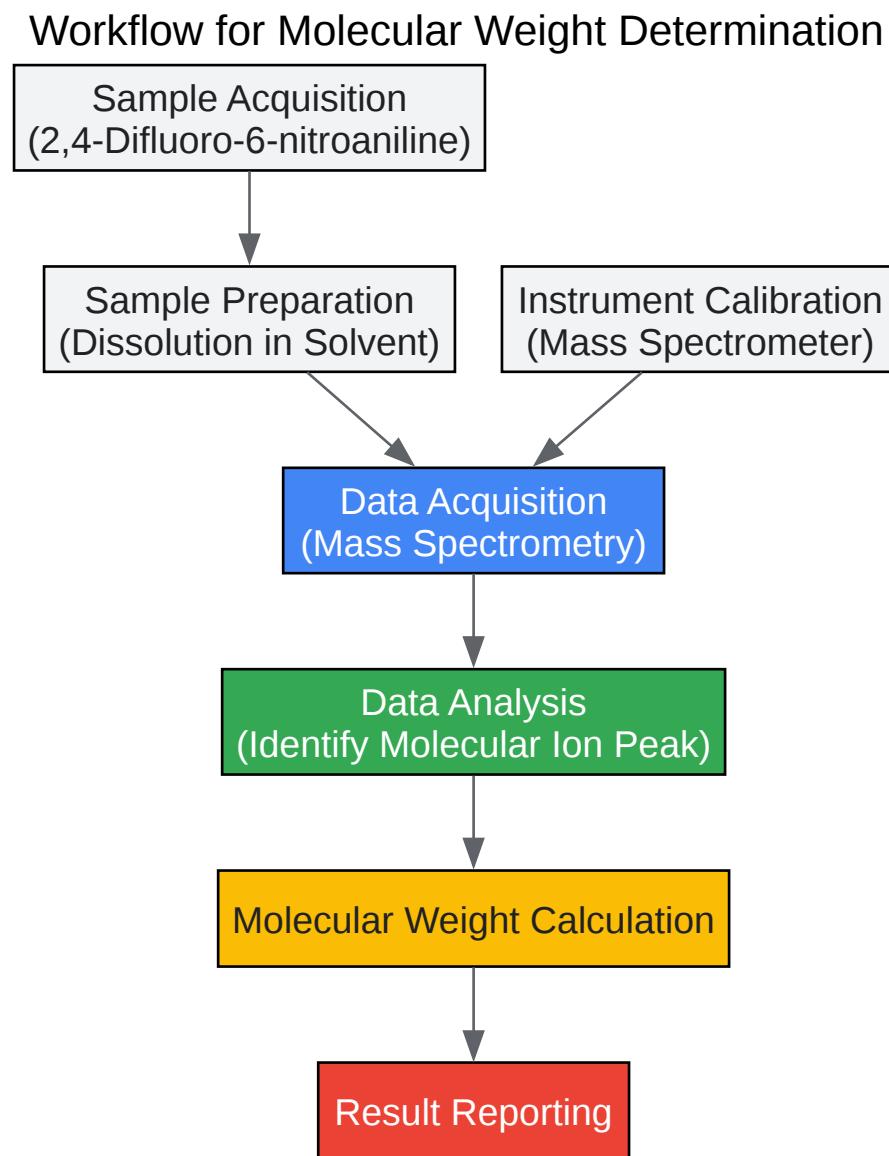
The molecular weight of **2,4-Difluoro-6-nitroaniline** can be experimentally determined using several analytical techniques. Mass spectrometry is the most common and precise method for determining the molecular weight of organic compounds.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of **2,4-Difluoro-6-nitroaniline** using electrospray ionization mass spectrometry (ESI-MS).

Materials:

- **2,4-Difluoro-6-nitroaniline** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Volumetric flasks and pipettes
- Mass spectrometer with an ESI source


Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of **2,4-Difluoro-6-nitroaniline**.
 - Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 $\mu\text{g/mL}$.
 - The sample solution should be clear and free of any particulate matter.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
 - Set the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
 - Set the mass analyzer to scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 50-300).
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive or negative ion mode. For **2,4-Difluoro-6-nitroaniline**, both modes can be explored, though protonation to form $[\text{M}+\text{H}]^+$ in positive mode is common for anilines.
 - Record the mass-to-charge ratio (m/z) of the detected ions.
- Data Analysis:
 - Identify the molecular ion peak in the mass spectrum. This will typically be the $[\text{M}+\text{H}]^+$ (protonated molecule) or $[\text{M}-\text{H}]^-$ (deprotonated molecule) peak.

- The m/z value of the molecular ion is used to calculate the experimental molecular weight of the compound. For example, if the $[M+H]^+$ ion is observed at m/z 175.03, the neutral molecular weight would be $175.03 - 1.008$ (mass of H^+) = 174.022 Da.

Visualized Workflow

The logical workflow for the determination of the molecular weight of **2,4-Difluoro-6-nitroaniline** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Molecular Weight of 2,4-Difluoro-6-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293778#2-4-difluoro-6-nitroaniline-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

